(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride
Overview
Description
(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of (7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride typically involves several steps. One common method includes the formation of the benzofuran ring through a cyclization reaction. This can be achieved using a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may involve microwave-assisted synthesis to obtain the desired benzofuran derivatives .
Chemical Reactions Analysis
(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of benzofuran-2-ylmethanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
Scientific Research Applications
(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anti-tumor effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
Benzofuran-3-ylmethanol: Exhibits significant antioxidant activity.
Benzofuran-2-ylmethylamine: Shows potential as an antiviral agent.
The uniqueness of this compound lies in its combination of methoxy and methanamine groups, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCSQDBNNHHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803572-44-2 | |
Record name | 2-Benzofuranmethanamine, 7-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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